Octaethyl-porphyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

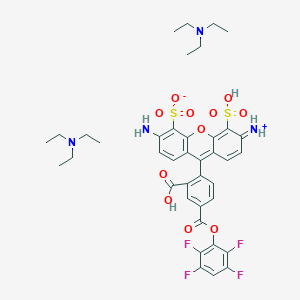

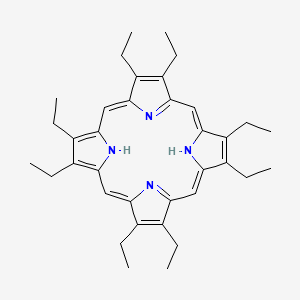

Octaethyl-porphyrin is an organic compound that is a synthetic analogue of naturally occurring heme pigments. It is a dark purple solid that is soluble in organic solvents. This compound is used in the preparation of models for the prosthetic group in heme proteins and forms a range of transition metal porphyrin complexes .

Preparation Methods

Octaethyl-porphyrin is typically prepared by the condensation of 3,4-diethylpyrrole with formaldehyde . Another common preparation method involves heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide .

Chemical Reactions Analysis

Octaethyl-porphyrin undergoes various chemical reactions, including:

Scientific Research Applications

Octaethyl-porphyrin has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of octaethyl-porphyrin involves its ability to form complexes with transition metals. These metal complexes can participate in various catalytic processes, such as oxidation and reduction reactions. The porphyrin moiety acts as an electron-acceptor, and the addition of protons on the pyrrolenine nitrogens results in steric hindrance, affecting the compound’s reactivity .

Comparison with Similar Compounds

Octaethyl-porphyrin is similar to other synthetic analogues of protoporphyrin IX, such as tetraphenyl-porphyrin and tetrapropyl-porphyrin . Unlike these compounds, this compound has unprotected meso positions, making it a more accurate model for naturally occurring porphyrins . Additionally, this compound is highly symmetrical, which simplifies spectroscopic analysis .

Similar Compounds

- Tetraphenyl-porphyrin

- Tetrapropyl-porphyrin

- Protoporphyrin IX

Properties

Molecular Formula |

C36H46N4 |

|---|---|

Molecular Weight |

534.8 g/mol |

IUPAC Name |

2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37,40H,9-16H2,1-8H3 |

InChI Key |

HCIIFBHDBOCSAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)

![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)

![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)

![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)